Desmethyl Lacosamide

Beschreibung

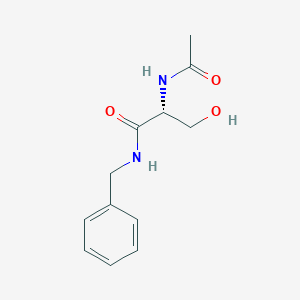

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKSCJLQKGLSKU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248336 | |

| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175481-38-6 | |

| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyl lacosamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYL LACOSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Profile of Desmethyl Lacosamide: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Desmethyl Lacosamide (B1674222), also known as O-Desmethyl Lacosamide (ODL), is the principal and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, Lacosamide.[1][2][3] It is also recognized as a potential impurity in the commercial synthesis of Lacosamide.[4] The formation of Desmethyl Lacosamide occurs through the O-demethylation of Lacosamide, a process primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][2][5] Understanding the chemical structure, properties, and synthesis of this molecule is crucial for pharmacokinetic studies, impurity profiling, and the overall quality control of Lacosamide production.

Chemical Structure and Physicochemical Properties

Desmethyl Lacosamide is chemically designated as (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[4][6][7] It is a functionalized amino acid derivative, structurally similar to its parent compound, Lacosamide, but lacking the methyl group on the ether linkage.

Table 1: Chemical Identifiers and Physicochemical Properties of Desmethyl Lacosamide

| Property | Value | References |

| IUPAC Name | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | [4][6][7][8] |

| CAS Number | 175481-38-6 | [4] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [4][6] |

| Molecular Weight | 236.27 g/mol | [9] |

| Appearance | White to Off-White Solid | [9] |

| Melting Point | 138-140 °C | [9] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)NCC1=CC=CC=C1 | [7][10] |

| InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | [4][6][9] |

| InChIKey | XRKSCJLQKGLSKU-LLVKDONJSA-N | [4][6][9] |

| Solubility | Soluble in DMSO and Ethanol. Slightly soluble in Methanol. | [4][9] |

| Storage | Refrigerator | [9] |

Synthesis and Spectroscopic Characterization

Desmethyl Lacosamide is often synthesized as an intermediate or is a known impurity in the manufacturing process of Lacosamide.[7][10] A common synthetic approach involves the acetylation of an amino-protected serine derivative.

Experimental Protocol: Synthesis of Desmethyl Lacosamide

A representative synthesis for (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is described as an intermediate in the synthesis of Lacosamide.[10]

-

Starting Material: (R)-2-amino-N-benzyl-3-hydroxypropanamide (10 g, 51.54 mmol).

-

Reagents: Acetic anhydride (B1165640) (5.25 g, 51.54 mmol), Methylene (B1212753) chloride (100 mL).

-

Procedure:

-

Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in methylene chloride.

-

Cool the solution to 10-15°C.

-

Add acetic anhydride to the solution.

-

The reaction proceeds to yield (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Desmethyl Lacosamide).[10]

-

Note: This is a generalized protocol based on literature for the synthesis of this compound as an impurity. Further purification steps such as crystallization or chromatography may be required to achieve high purity.

Spectroscopic Data

The structural confirmation of Desmethyl Lacosamide is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for Desmethyl Lacosamide

| Technique | Data | References |

| ¹H-NMR | (300 MHz, CDCl₃), δ 2.0 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 4.4 (d, 2H), 6.8 (d, 1H), 7.2-7.4 (m, 5H), 7.8 (t, 1H). | [11] |

| IR (KBr) | 3287, 3003, 2848, 1638, 1454, 1395, 1220, 1138, 945, 694, 605, 495 cm⁻¹. | [11] |

| Mass Spec (ESI) | HRMS(ESI) m/z calcd for C₁₀H₁₄N₂O₂: 194.1055, found 195.1129 ([M+H]⁺); 217.0947 ([M+Na]⁺) for the de-acetylated precursor. The parent compound fragmentation would be expected. | [12] |

Analytical Quantification in Biological Matrices

The quantification of Desmethyl Lacosamide is essential for pharmacokinetic and metabolic studies of Lacosamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection in biological fluids.

Experimental Protocol: LC-MS/MS Quantification of Desmethyl Lacosamide in Human Serum

This protocol is adapted from a validated method for the simultaneous quantification of Lacosamide and O-Desmethyl Lacosamide (ODL).[1][4][13]

-

Sample Preparation (Protein Precipitation):

-

To 25 µL of serum sample (standard, control, or patient), add 150 µL of a precipitation solution containing the internal standard (e.g., lacosamide-¹³C, d₃) in methanol.[4]

-

Vortex the mixture for 15 seconds.[4]

-

Centrifuge at 15,500 x g for 10 minutes.[4]

-

Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]

-

-

Chromatographic Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 analytical column (e.g., Thermo Accucore C18, 2.6 µm, 50 x 2.1mm).[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in methanol.[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Gradient Elution:

-

Initial: 95:5 (A:B), hold for 30 seconds.

-

Ramp to 5:95 (A:B) over 3 minutes.

-

Hold at 5:95 (A:B) for 0.5 minutes.

-

Re-equilibrate with 95:5 (A:B) for 2.5 minutes.[4]

-

-

Injection Volume: 3 µL.[4]

-

-

Mass Spectrometry Conditions:

Metabolic Pathway

The primary metabolic route for Lacosamide in humans is its conversion to the inactive Desmethyl Lacosamide metabolite.

Caption: Metabolic conversion of Lacosamide to Desmethyl Lacosamide.

References

- 1. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 9. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

Physicochemical Properties of O-desmethyl Lacosamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-desmethyl lacosamide (B1674222) is the major and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, lacosamide.[1][2][3] The formation of this metabolite is a critical aspect of lacosamide's pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes.[1][2] A thorough understanding of the physicochemical properties of O-desmethyl lacosamide is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new chemical entities that may undergo similar metabolic pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of O-desmethyl lacosamide, detailed experimental protocols for its quantification, and a visualization of its formation pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of O-desmethyl lacosamide are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | (2R)-N-benzyl-2-acetamido-3-hydroxypropanamide | [4] |

| CAS Number | 175481-38-6 | [5][6][7][8] |

| Chemical Formula | C₁₂H₁₆N₂O₃ | [4][5][6][7] |

| Molecular Weight | 236.27 g/mol | [6][8] |

| Physical State | Solid | [5] |

| Melting Point | 138-140 °C | [8] |

| Boiling Point | Predicted: 536.45 °C at 760 mmHg (for Lacosamide) | [9] |

| Water Solubility | Soluble in DMSO and Ethanol | [5] |

| pKa (Strongest Acidic) | Predicted: 12.4 | [4] |

| pKa (Strongest Basic) | Predicted: -2 | [4] |

| logP | Predicted: -0.05 (ALOGPS), -0.67 (ChemAxon) | [4] |

Metabolic Signaling Pathway

The formation of O-desmethyl lacosamide from lacosamide is a key metabolic step. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic conversion of lacosamide to its major metabolite, O-desmethyl lacosamide.

Experimental Protocols

The quantification of O-desmethyl lacosamide in biological matrices is crucial for pharmacokinetic and drug metabolism studies. A widely used and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of O-desmethyl Lacosamide in Human Plasma by LC-MS/MS

This protocol provides a representative method for the determination of O-desmethyl lacosamide concentrations.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of O-desmethyl lacosamide).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for these column dimensions.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for the detection of O-desmethyl lacosamide.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for O-desmethyl lacosamide and the internal standard to ensure selectivity and sensitivity.

-

Example Transition for O-desmethyl lacosamide: The exact m/z values would be determined during method development, but would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

-

-

Data Analysis: The concentration of O-desmethyl lacosamide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Workflow for LC-MS/MS Quantification

Caption: A typical workflow for the quantification of O-desmethyl lacosamide in plasma.

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of O-desmethyl lacosamide. The presented data, metabolic pathway, and experimental protocol are intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. A comprehensive understanding of these fundamental characteristics is paramount for the continued study of lacosamide and the development of future pharmaceuticals.

References

- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. molcan.com [molcan.com]

- 7. SmallMolecules.com | O-Desmethyl Lacosamide (5 mg) from Cayman Chemical | SmallMolecules.com [smallmolecules.com]

- 8. Desmethyl Lacosamide | 175481-38-6 [chemicalbook.com]

- 9. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of CYP2C19 in the Metabolic Formation of Desmethyl Lacosamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide (B1674222) (Vimpat®) is a third-generation anti-seizure medication widely used in the treatment of epilepsy. Its metabolic pathway is of significant interest for understanding its pharmacokinetic profile and potential for drug-drug interactions. Approximately 60% of a lacosamide dose is metabolized, with the primary pathway being O-demethylation to the inactive metabolite, O-desmethyl lacosamide (ODL). This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth review of the central role of the CYP2C19 isoenzyme in this metabolic conversion, the influence of genetic polymorphisms on lacosamide pharmacokinetics, and the experimental methodologies used to characterize these interactions.

Introduction

Lacosamide exerts its therapeutic effect by selectively enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1] Unlike many anti-seizure drugs, lacosamide has a favorable pharmacokinetic profile, including high bioavailability and low protein binding (<15%).[2][3] The drug is eliminated through both renal excretion of the unchanged parent drug (approximately 40%) and hepatic metabolism (~60%).[4] The major metabolic pathway is O-demethylation, resulting in the formation of O-desmethyl lacosamide (ODL), a pharmacologically inactive compound.[1][5] Understanding the enzymatic basis of this transformation is critical for predicting pharmacokinetic variability, assessing drug-drug interaction potential, and personalizing therapy.

The Metabolic Pathway of Lacosamide

The conversion of lacosamide to ODL is a Phase I metabolic reaction mediated by several CYP450 isoenzymes. In vitro and in vivo studies have identified CYP2C19, CYP2C9, and CYP3A4 as the primary catalysts for this O-demethylation reaction.[1][5][6] While all three enzymes contribute, the role of CYP2C19 has been the most extensively studied and is considered a principal contributor to lacosamide's metabolism.[1][3][4]

The following diagram illustrates the metabolic conversion of lacosamide.

Caption: Metabolic pathway of Lacosamide to its O-desmethyl metabolite.

Impact of CYP2C19 Genetic Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, leading to distinct phenotypes with varying enzyme activity. These genetic differences can significantly alter the pharmacokinetics of CYP2C19 substrates, including lacosamide. The primary phenotypes include Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).

Pharmacokinetic Variations

Studies have consistently shown that individuals with reduced or no CYP2C19 function (PMs) exhibit altered lacosamide metabolism.

-

Reduced Metabolite Formation: CYP2C19 PMs have markedly lower plasma concentrations of the inactive ODL metabolite. The FDA label for lacosamide notes that plasma concentrations and urinary excretion of ODL were reduced by approximately 70% in PMs compared to EMs.[6]

-

Increased Parent Drug Exposure: Consequently, PMs tend to have higher plasma concentrations of the active drug, lacosamide, for a given dose. This is often measured as the concentration-to-dose ratio (C/D ratio).

The following tables summarize quantitative data from studies investigating the effect of CYP2C19 genotype on lacosamide and ODL pharmacokinetics.

Table 1: Effect of CYP2C19 Phenotype on Lacosamide Concentration-to-Dose (C/D) Ratio

| Study Population | Extensive/Normal Metabolizer (EM/NM) C/D Ratio | Intermediate Metabolizer (IM) C/D Ratio | Poor Metabolizer (PM) C/D Ratio | Reference |

| Korean Adults | 25.58 | 27.78 (+13% vs EM) | 35.6 (+39% vs EM) | [7] |

| Chinese Pediatrics | 0.8 ± 0.4 µg·mL⁻¹·kg·mg⁻¹ | 1.0 ± 0.5 µg·mL⁻¹·kg·mg⁻¹ | 1.7 ± 0.7 µg·mL⁻¹·kg·mg⁻¹ | [5] |

Table 2: Pharmacokinetic Parameters in CYP2C19 Poor vs. Extensive Metabolizers

| Parameter | CYP2C19 Poor Metabolizers (PM) | CYP2C19 Extensive Metabolizers (EM) | Key Finding | Reference |

| Lacosamide Plasma Concentration | Similar to EMs | Similar to PMs | FDA label suggests no clinically relevant difference in parent drug PK. | [1][6] |

| O-desmethyl Lacosamide (ODL) Plasma Concentration & Urinary Excretion | ~70% lower than EMs | Baseline | Significant reduction in metabolite formation in PMs. | [6] |

Clinical Implications

There is an evolving understanding of the clinical relevance of these pharmacokinetic shifts. The FDA label states that there are no clinically relevant differences in the pharmacokinetics of lacosamide between PMs and EMs, and therefore no dose adjustment is recommended based on genotype.[1][6] This is based on early studies showing similar plasma concentrations of the parent drug.

However, more recent research suggests a stronger correlation between CYP2C19 status, lacosamide plasma levels, and clinical outcomes. Studies in Korean and Chinese pediatric populations have found that PMs, who have higher C/D ratios, may also have a higher incidence of adverse events.[5][7] These findings suggest that for certain populations, CYP2C19 genotyping could be a useful tool for personalizing lacosamide therapy to optimize efficacy and minimize toxicity.

The logical relationship between genotype and clinical outcome is depicted below.

Caption: Relationship between CYP2C19 genotype, metabolism, and clinical outcome.

Experimental Methodologies

The characterization of lacosamide's metabolism relies on established in vitro and analytical techniques.

In Vitro Metabolism & Reaction Phenotyping

Reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism. This is typically achieved using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, or with recombinant human CYP enzymes.

General Protocol for In Vitro Metabolism in Human Liver Microsomes (HLMs):

-

Preparation: A reaction mixture is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing pooled HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and lacosamide at a specified concentration.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.

-

Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system (e.g., 1 mM NADPH).

-

Incubation: The reaction proceeds at 37°C for a defined time course (e.g., with samples taken at 0, 30, 60, 90, 180 minutes).

-

Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as an acetonitrile (B52724)/methanol mixture (1:1), which precipitates the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

-

Analysis: The supernatant, containing the remaining lacosamide and the formed ODL, is collected for analysis by LC-MS/MS.

To determine the relative contribution of specific CYP isoforms, this protocol is repeated either with recombinant enzymes (each expressing a single CYP isoform) or in the presence of isoform-specific chemical inhibitors.

The diagram below outlines a typical experimental workflow.

Caption: Experimental workflow for in vitro metabolism of Lacosamide.

Analytical Quantification: LC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of lacosamide and ODL in biological matrices.

General Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Protein precipitation is a common and effective method. A cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., lamotrigine) is added to the sample (plasma, serum, or microsomal supernatant). The mixture is vortexed and then centrifuged to pellet the proteins. The resulting supernatant is transferred for injection.

-

Chromatography: The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored for lacosamide, ODL, and the internal standard in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.

Conclusion

CYP2C19 is a key enzyme in the metabolic clearance of lacosamide via O-demethylation to its inactive metabolite, O-desmethyl lacosamide. The functional consequences of genetic polymorphisms in the CYP2C19 gene are well-established, with poor metabolizers exhibiting significantly reduced metabolite formation and higher plasma concentrations of the parent drug. While the clinical need for routine genotyping is still a subject of discussion, emerging evidence suggests that in certain populations, understanding a patient's CYP2C19 status could aid in optimizing lacosamide therapy. The in vitro and analytical methodologies described herein provide a robust framework for drug development professionals to further investigate the metabolism of lacosamide and other compounds susceptible to polymorphic drug-metabolizing enzymes.

References

- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of CYP2C19 and CYP2C9 polymorphisms on the efficacy and plasma concentration of lacosamide in pediatric patients with epilepsy in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. bktimes.net [bktimes.net]

Desmethyl Lacosamide: A Key Biomarker for Understanding Lacosamide Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lacosamide (B1674222) (brand name Vimpat) is a third-generation anti-epileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1][3] While therapeutic drug monitoring (TDM) of Lacosamide is employed to optimize seizure control and minimize adverse effects, the quantification of its major, inactive metabolite, O-desmethyl Lacosamide (ODL), offers a deeper insight into an individual's metabolic capacity.[4] This technical guide provides a comprehensive overview of Desmethyl Lacosamide as a biomarker, detailing the metabolic pathways, analytical methodologies for its quantification, and the influence of genetic polymorphisms.

Lacosamide Metabolism and the Role of Desmethyl Lacosamide

Lacosamide is primarily eliminated from the body through renal excretion and biotransformation.[5] Approximately 40% of the administered dose is excreted unchanged in the urine.[1][6] A significant portion of the drug undergoes metabolism in the liver to form O-desmethyl Lacosamide (ODL), a pharmacologically inactive metabolite.[5][7] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C19, CYP2C9, and CYP3A4.[1][7][8] Among these, CYP2C19 is considered the most significant contributor to the O-demethylation of Lacosamide.[8]

The formation of Desmethyl Lacosamide serves as a direct indicator of the metabolic activity of these CYP enzymes. Consequently, measuring the concentration of Desmethyl Lacosamide in relation to the parent drug can provide valuable information about an individual's metabolic phenotype.

The Influence of CYP2C19 Genetic Polymorphisms

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to variations in enzyme activity among individuals.[7] These genetic variations result in different metabolizer phenotypes:

-

Normal (Extensive) Metabolizers (EMs): Individuals with two functional alleles.

-

Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele.

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles.[7]

Studies have demonstrated a clear correlation between CYP2C19 genotype and the plasma concentrations of Desmethyl Lacosamide.[7] Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of the O-desmethyl metabolite compared to normal metabolizers.[7][9] Conversely, plasma concentrations of the active drug, Lacosamide, remain largely similar between poor and extensive metabolizers, suggesting that alternative metabolic pathways or renal clearance compensate for the reduced CYP2C19 activity.[7] However, some studies in pediatric populations suggest that CYP2C19 polymorphisms can affect Lacosamide plasma concentrations and, consequently, treatment efficacy and the likelihood of adverse events.[10]

Quantitative Data on Lacosamide and Desmethyl Lacosamide Concentrations

The following tables summarize quantitative data from studies investigating the impact of CYP2C19 genotype on Lacosamide and Desmethyl Lacosamide concentrations.

Table 1: Comparison of Lacosamide and O-desmethyl Lacosamide Plasma Concentrations in CYP2C19 Poor Metabolizers vs. Extensive Metabolizers

| Parameter | CYP2C19 Poor Metabolizers (PM) (N=4) | CYP2C19 Extensive Metabolizers (EM) (N=8) | Reference |

| Lacosamide Plasma Concentrations | Similar to EMs | Similar to PMs | [7][9] |

| O-desmethyl Lacosamide Plasma Concentrations | ~70% reduced compared to EMs | - | [7][9] |

| O-desmethyl Lacosamide Urinary Excretion | ~70% reduced compared to EMs | - | [7][9] |

Table 2: Serum Concentrations of Lacosamide and O-desmethyl Lacosamide in Patients on Lacosamide Therapy

| Analyte | Concentration Range | Patient Cohort | Reference |

| Lacosamide | 2.2–19.8 µg/ml | 23 individuals on 200 mg/day or 400 mg/day | [4][11] |

| O-desmethyl Lacosamide | up to 2.5 µg/ml | 23 individuals on 200 mg/day or 400 mg/day | [4][11] |

Experimental Protocols for Quantification

The simultaneous quantification of Lacosamide and Desmethyl Lacosamide in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][12]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for sample preparation.[4][11]

-

Sample Collection: Collect human serum samples.

-

Precipitation: To 25 µl of serum, add 150 µl of a precipitation solution containing an internal standard (e.g., 5 µg/ml Lacosamide-¹³C, d₃ in methanol).

-

Vortexing: Vortex the mixture for 15 seconds.

-

Centrifugation: Centrifuge the samples for 10 minutes at 15,500 x g.

-

Dilution: Transfer 10 µl of the supernatant to an injection vial containing 1 ml of 0.1% formic acid in water and vortex.

-

Injection: Inject 3 µl of the final solution onto the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a representative example of an LC-MS/MS method for the analysis of Lacosamide and Desmethyl Lacosamide.

Table 3: LC-MS/MS Method Parameters

| Parameter | Specification | Reference |

| Liquid Chromatography | ||

| Analytical Column | Thermo Accucore C18 (2.6 µm, 50 x 2.1mm) | [4] |

| Mobile Phase A | 0.1% formic acid in water | [4] |

| Mobile Phase B | 0.1% formic acid in methanol | [4] |

| Flow Rate | 0.6 ml/min | [4] |

| Gradient Elution | Initial: 95:5 (A:B) for 0.5 minStep to 80:20 (A:B)Ramp to 5:95 (A:B) in 3 min, hold for 0.5 minEquilibrate with 95:5 (A:B) for 2.5 min | [4] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |

| Monitored Transitions | Specific precursor-to-product ion transitions for Lacosamide, Desmethyl Lacosamide, and the internal standard are monitored. It is recommended to monitor two transitions for confident identification. | [4] |

| Method Performance | ||

| Calibration Range (Lacosamide) | 0.95–30.29 µg/ml | [4][11] |

| Calibration Range (O-desmethyl Lacosamide) | 0.95–30.41 µg/ml | [4][11] |

| Expanded Linear Range (Lacosamide) | 0.41–47.49 µg/ml | [4][11] |

| Expanded Linear Range (O-desmethyl Lacosamide) | 0.34–48.17 µg/ml | [4][11] |

| Total Coefficient of Variation (CV) | < 4.7% | [4][11] |

| Analytical Accuracy | 87.2–106.0% | [4][11] |

Conclusion

Desmethyl Lacosamide serves as a valuable biomarker for assessing the metabolic activity of CYP2C19, a key enzyme in the biotransformation of Lacosamide. The quantification of this inactive metabolite, in conjunction with the parent drug, can elucidate an individual's metabolic phenotype, which may have implications for personalized dosing strategies, particularly in specific patient populations. The well-established and robust LC-MS/MS methodologies allow for the accurate and precise measurement of both Lacosamide and Desmethyl Lacosamide in clinical and research settings. This in-depth understanding of Lacosamide metabolism, facilitated by the analysis of Desmethyl Lacosamide, is crucial for optimizing therapeutic outcomes and advancing the development of novel anti-epileptic therapies.

References

- 1. youtube.com [youtube.com]

- 2. Lacosamide - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Effects of CYP2C19 and CYP2C9 polymorphisms on the efficacy and plasma concentration of lacosamide in pediatric patients with epilepsy in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

The Pharmacological Inactivity of Desmethyl Lacosamide: A Technical Overview

References

- 1. Lacosamide and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lacosamide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Lacosamide - Wikipedia [en.wikipedia.org]

- 10. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. youtube.com [youtube.com]

- 13. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Properties of Desmethyl Lacosamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide, presents a crucial area of study in drug metabolism and safety assessment. While Lacosamide's pharmacological activity is known to be stereospecific, residing in the (R)-enantiomer, the chiral properties of its main metabolite, Desmethyl Lacosamide, are less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known and extrapolated chiral characteristics of Desmethyl Lacosamide. It details methodologies for its synthesis and chiral separation, based on established protocols for the parent compound, and presents this information in a format amenable to laboratory application. The included data, experimental protocols, and visualizations are intended to serve as a foundational resource for researchers investigating the stereochemical aspects of Lacosamide metabolism and its potential implications in drug development.

Introduction

Lacosamide is an anti-epileptic drug that functions through a stereoselective mechanism, with the (R)-enantiomer being the pharmacologically active agent.[1] The (S)-enantiomer is considered inactive.[2] The primary metabolic pathway of Lacosamide involves O-demethylation to form Desmethyl Lacosamide.[3] This metabolite is considered pharmacologically inactive.[3] Given the stereospecificity of the parent drug, understanding the chiral properties of its metabolites is essential for a complete pharmacological and toxicological profile. This guide focuses on the chiral aspects of Desmethyl Lacosamide, providing available data and proposed experimental approaches for its synthesis and analysis.

Quantitative Data on Chiral Properties

Table 1: Physicochemical and Chiral Properties of Lacosamide Enantiomers

| Property | (R)-Lacosamide | (S)-Lacosamide | Reference |

| IUPAC Name | (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide | (2S)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide | N/A |

| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₈N₂O₃ | N/A |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol | N/A |

| Pharmacological Activity | Active | Inactive | [2][4] |

Table 2: Physicochemical and Chiral Properties of Desmethyl Lacosamide Enantiomers

| Property | (R)-Desmethyl Lacosamide | (S)-Desmethyl Lacosamide | Reference |

| IUPAC Name | (2R)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | (2S)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ | N/A |

| Molecular Weight | 236.27 g/mol | 236.27 g/mol | N/A |

| Specific Rotation | Not Available | Not Available | N/A |

| Pharmacological Activity | Inactive | Inactive | [3] |

Experimental Protocols

The following protocols are based on established methods for the synthesis and chiral separation of Lacosamide and are adapted for the preparation and analysis of Desmethyl Lacosamide enantiomers.

Enantioselective Synthesis of (R)- and (S)-Desmethyl Lacosamide

This proposed synthesis is adapted from known routes to Lacosamide, utilizing a chiral starting material to ensure the desired stereochemistry.

Protocol:

-

Starting Material: Begin with either N-Boc-(R)-serine or N-Boc-(S)-serine for the synthesis of (R)- or (S)-Desmethyl Lacosamide, respectively.

-

Amide Coupling:

-

Dissolve N-Boc-D-serine (1 equivalent) in dichloromethane (B109758) (DCM).

-

Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add benzylamine (B48309) (1.2 equivalents) and stir for an additional 12 hours.

-

Filter the reaction mixture to remove dicyclohexylurea.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-amino-N-benzyl-3-hydroxypropanamide.

-

-

Boc Deprotection:

-

Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.

-

-

N-Acetylation:

-

Dissolve the amino intermediate in DCM and cool to 0°C.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of acetic anhydride (B1165640) (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (R)-Desmethyl Lacosamide.

-

-

Repeat the procedure starting with N-Boc-L-serine to synthesize (S)-Desmethyl Lacosamide.

Chiral Separation of Desmethyl Lacosamide Enantiomers by HPLC

This method is adapted from validated chiral HPLC methods for Lacosamide.[5][6][7][8]

Protocol:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 85:15 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 27°C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve a racemic mixture of Desmethyl Lacosamide in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The resolution between the peaks should be greater than 2.0 for baseline separation.

Visualizations

The following diagrams illustrate the metabolic pathway of Lacosamide and a proposed experimental workflow for the synthesis and analysis of Desmethyl Lacosamide enantiomers.

Caption: Metabolic conversion of active (R)-Lacosamide to inactive (R)-Desmethyl Lacosamide.

Caption: Proposed experimental workflow for the synthesis and chiral analysis of Desmethyl Lacosamide enantiomers.

Conclusion

While Desmethyl Lacosamide is recognized as the major and pharmacologically inactive metabolite of Lacosamide, a detailed public characterization of its chiral properties is lacking. This technical guide consolidates the available information and provides robust, extrapolated experimental protocols for the enantioselective synthesis and chiral separation of (R)- and (S)-Desmethyl Lacosamide. The provided methodologies and visualizations serve as a practical resource for researchers aiming to fill the existing data gaps. Further investigation into the specific chiral properties of Desmethyl Lacosamide will contribute to a more comprehensive understanding of the overall disposition and safety profile of Lacosamide.

References

- 1. Total synthesis of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. longdom.org [longdom.org]

- 8. Bot Verification [rasayanjournal.co.in]

The Glucuronidation Potential of Desmethyl Lacosamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide, an established anti-epileptic drug, is primarily metabolized to its O-desmethyl derivative, O-desmethyl Lacosamide (ODL). While ODL is considered pharmacologically inactive, its subsequent metabolic fate, particularly through Phase II conjugation reactions, is not well-documented in publicly available literature. This technical guide explores the potential for ODL to undergo glucuronidation, a critical pathway for the detoxification and elimination of xenobiotics. Drawing upon the chemical structure of ODL, established principles of drug metabolism, and data from structurally related compounds, this document provides a theoretical framework and practical methodologies for investigating its glucuronidation. This guide is intended to serve as a resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the design and execution of in vitro studies to elucidate the role of UDP-glucuronosyltransferases (UGTs) in the disposition of this major Lacosamide metabolite.

Introduction

Lacosamide is an anti-seizure medication that undergoes significant metabolism in humans. Approximately 60% of a Lacosamide dose is metabolized, with the primary pathway being O-demethylation to form O-desmethyl Lacosamide (ODL)[1]. This reaction is catalyzed mainly by cytochrome P450 (CYP) enzymes, particularly CYP2C19, with contributions from CYP2C9 and CYP3A4[1][2][3]. ODL is considered a major but inactive metabolite[1]. While the formation of ODL is well-characterized, its subsequent elimination pathways are less understood.

Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a substrate with glucuronic acid, rendering it more water-soluble and readily excretable[4]. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs)[4]. The chemical structure of ODL, which possesses a free hydroxyl group resulting from the demethylation of the methoxy (B1213986) group on Lacosamide, presents a potential site for glucuronidation. Understanding the potential for ODL to be a substrate for UGT enzymes is crucial for a complete characterization of Lacosamide's metabolic profile and for assessing any potential for drug-drug interactions involving the UGT pathway.

This guide provides an in-depth overview of the theoretical potential for ODL glucuronidation and presents detailed experimental protocols for its investigation.

Potential for Desmethyl Lacosamide Glucuronidation: A Theoretical Assessment

The primary structural feature of O-desmethyl Lacosamide that suggests its potential as a substrate for glucuronidation is the presence of a hydroxyl group. This functional group is a common target for UGT enzymes, which catalyze the formation of an O-glucuronide conjugate.

While direct experimental data on the glucuronidation of ODL is currently unavailable in the scientific literature, studies on other O-desmethyl metabolites provide a basis for this hypothesis. For instance, O-desmethyltramadol, the active metabolite of tramadol, has been shown to undergo in vitro glucuronidation in hepatic microsomes from various species[5]. This suggests that the O-desmethyl moiety is accessible to and can be conjugated by UGT enzymes.

Based on the glucuronidation of compounds with similar structural motifs (e.g., phenolic hydroxyl groups), it can be postulated that several UGT isoforms could potentially be involved in the glucuronidation of ODL. These may include members of the UGT1A and UGT2B subfamilies, which are known to metabolize a wide range of xenobiotics containing hydroxyl groups[6].

Quantitative Data on Desmethyl Lacosamide Glucuronidation

As of the date of this publication, there is no publicly available quantitative data from in vitro or in vivo studies specifically examining the glucuronidation of Desmethyl Lacosamide. Therefore, kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of Desmethyl Lacosamide glucuronide have not been determined. The identification of specific UGT isoforms responsible for this metabolic pathway also remains to be elucidated.

The following table is provided as a template for researchers to populate with experimental data as it becomes available.

| Parameter | Value | UGT Isoform(s) | Experimental System | Reference |

| Km (µM) | Data not available | To be determined | e.g., Human Liver Microsomes | |

| Vmax (pmol/min/mg protein) | Data not available | To be determined | e.g., Human Liver Microsomes | |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | To be determined | e.g., Human Liver Microsomes |

Experimental Protocols for Investigating Desmethyl Lacosamide Glucuronidation

To investigate the potential for Desmethyl Lacosamide (ODL) to undergo glucuronidation, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for assessing the formation of ODL-glucuronide in human liver microsomes and for identifying the specific UGT enzymes involved.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

Objective: To determine if ODL is a substrate for UGT enzymes present in HLM and to characterize the kinetics of ODL-glucuronide formation.

Materials:

-

O-desmethyl Lacosamide (ODL)

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

-

Prepare a stock solution of ODL (e.g., 10 mM in DMSO).

-

Prepare a stock solution of UDPGA (e.g., 50 mM in water).

-

Prepare a stock solution of alamethicin (e.g., 5 mg/mL in ethanol).

-

Prepare the termination solution: Acetonitrile containing the internal standard at a suitable concentration.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Tris-HCl buffer with MgCl2.

-

HLM (final protein concentration typically 0.25-1.0 mg/mL).

-

Alamethicin (final concentration 25 µg/mg of microsomal protein) to activate the UGT enzymes.

-

ODL at various concentrations (e.g., 1-500 µM) to determine kinetic parameters.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2-3 volumes of ice-cold termination solution.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of ODL-glucuronide using a validated LC-MS/MS method.

-

Monitor the specific parent-to-product ion transition for ODL-glucuronide.

-

-

Data Analysis:

-

Calculate the rate of ODL-glucuronide formation.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

UGT Reaction Phenotyping using Recombinant Human UGT Enzymes

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of ODL.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

All other reagents as listed in Protocol 4.1.

Procedure:

-

Incubation:

-

The incubation procedure is similar to that for HLM, with the following modifications:

-

Instead of HLM, use individual recombinant UGT enzymes at a specified protein concentration.

-

Use a fixed, non-saturating concentration of ODL (ideally below the Km if determined from HLM experiments, or a concentration such as 10 µM).

-

-

-

Analysis and Interpretation:

-

Analyze the formation of ODL-glucuronide for each UGT isoform.

-

The isoforms that show significant formation of the glucuronide are identified as the primary enzymes responsible for ODL glucuronidation.

-

Visualizations

Metabolic Pathway of Lacosamide

Caption: Metabolic pathway of Lacosamide to O-desmethyl Lacosamide and its potential glucuronidation.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: Workflow for the in vitro investigation of Desmethyl Lacosamide glucuronidation.

Conclusion

While O-desmethyl Lacosamide is a major metabolite of Lacosamide, its potential for undergoing Phase II metabolism via glucuronidation remains an area for further investigation. Based on its chemical structure, there is a strong theoretical basis for ODL being a substrate for UGT enzymes. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this potential metabolic pathway. Elucidating the role of glucuronidation in the clearance of ODL will contribute to a more comprehensive understanding of the overall disposition of Lacosamide, which is essential for predicting potential drug-drug interactions and for ensuring patient safety. Future research in this area is warranted to fill the existing data gap.

References

- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Binding Potential of Desmethyl Lacosamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the off-target binding potential of Desmethyl Lacosamide (SPM 927), the primary and major human metabolite of the anti-epileptic drug Lacosamide. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this metabolite.

Executive Summary

Desmethyl Lacosamide is formed in the body through the metabolism of Lacosamide, primarily by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1] While Lacosamide exerts its therapeutic effects through the selective enhancement of slow inactivation of voltage-gated sodium channels, its major metabolite, Desmethyl Lacosamide, is reported to have no known pharmacological activity .[1] This assertion, found within regulatory documentation, has significant implications for its off-target binding potential. A compound that is pharmacologically inactive is generally considered to have a low propensity for specific, high-affinity interactions with biological targets, including off-target receptors, ion channels, and enzymes.

This guide will delve into the available data, or lack thereof, regarding the off-target profile of Desmethyl Lacosamide, detail the standard experimental protocols used to assess such interactions for new chemical entities, and provide visualizations of key experimental workflows and potential signaling pathways of concern in safety pharmacology.

Off-Target Binding Profile of Desmethyl Lacosamide

A thorough review of publicly available scientific literature and regulatory documents, including FDA reviews, indicates a lack of a comprehensive, quantitative off-target binding profile for Desmethyl Lacosamide. The consensus from regulatory bodies is that this metabolite is pharmacologically inactive. This suggests that during the non-clinical safety assessment of Lacosamide, its major metabolite, Desmethyl Lacosamide, did not exhibit significant biological activity that would warrant an extensive off-target screening cascade.

The plasma exposure to Desmethyl Lacosamide is approximately 10% of that of the parent drug, Lacosamide.[1] The combination of lower exposure and lack of pharmacological activity minimizes the risk of clinically relevant off-target effects.

Table 1: Summary of Known Pharmacological Activity of Desmethyl Lacosamide

| Compound | Primary Target of Parent Drug | Known Pharmacological Activity of Metabolite | Source |

| Desmethyl Lacosamide | Voltage-gated sodium channels (slow inactivation) | No known pharmacological activity | [1] |

Standard Experimental Protocols for Off-Target Binding Assessment

While specific data for Desmethyl Lacosamide is not available, this section outlines the standard experimental methodologies employed in the pharmaceutical industry to characterize the off-target binding potential of a new chemical entity (NCE). These in vitro safety pharmacology studies are crucial for identifying potential adverse drug reactions early in the drug development process.

Radioligand Binding Assays (CEREP Panel Screening)

A common approach to assess off-target binding is to screen the compound against a broad panel of receptors, ion channels, and transporters. Contract Research Organizations (CROs) like Eurofins Cerep offer comprehensive panels (e.g., the SafetyScreen44™ or BioPrint™ panels) that cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Principle: These assays are typically competitive binding assays where the test compound's ability to displace a known, radioactively labeled ligand from its target is measured. The result is often expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

General Protocol:

-

Target Preparation: Membranes from cells expressing the target receptor or purified enzyme preparations are used.

-

Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Targets in a Standard Safety Pharmacology Panel

| Target Class | Examples |

| GPCRs | Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2, D3, D4, D5), Serotonergic (5-HT1A, 5-HT2A, 5-HT3), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (μ, δ, κ) |

| Ion Channels | hERG (cardiac potassium channel), Sodium channels (Nav1.5), Calcium channels (L-type), GABA-A receptor |

| Transporters | Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET) |

| Enzymes | Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs) |

Enzyme Inhibition Assays

For enzymatic targets, the effect of the test compound on the catalytic activity of the enzyme is measured.

Principle: The assay measures the rate of conversion of a substrate to a product by the enzyme in the presence and absence of the test compound. The result is expressed as the IC50 value.

General Protocol:

-

Reaction Mixture: The enzyme, substrate, and varying concentrations of the test compound are combined in a suitable buffer.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Detection: The formation of the product or the depletion of the substrate is measured using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a typical workflow for assessing off-target binding and a simplified representation of a signaling pathway that could be affected by off-target interactions.

Caption: Experimental workflow for off-target binding assessment.

Caption: Simplified GPCR signaling pathway potentially affected by off-target drug binding.

Conclusion

Based on the available evidence from regulatory agencies, Desmethyl Lacosamide is considered a pharmacologically inactive metabolite of Lacosamide. Consequently, a detailed public record of its off-target binding profile is not available, and it is presumed to have a low potential for clinically significant off-target effects. For drug development professionals, this underscores the principle that the need for extensive off-target screening is often predicated on the pharmacological activity of a molecule. While the specific off-target profile of Desmethyl Lacosamide remains uncharacterized in the public domain, the standard methodologies for such assessments are well-established and form a critical component of the safety evaluation for any new, pharmacologically active chemical entity.

References

Preclinical Toxicology of Desmethyl Lacosamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl lacosamide (B1674222), the primary human metabolite of the anti-epileptic drug lacosamide, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the preclinical toxicology data relevant to desmethyl lacosamide. As direct toxicological testing on this metabolite is limited, this guide focuses on the extensive preclinical safety evaluation of the parent compound, lacosamide, to support the safety assessment of desmethyl lacosamide. The data presented herein, derived from a range of in vitro and in vivo studies, demonstrates a favorable preclinical safety profile for lacosamide, and by extension, for its inactive metabolite. Key findings from acute, repeat-dose, genetic, and reproductive toxicology, as well as carcinogenicity studies, are summarized. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the preclinical safety assessment.

Introduction

Lacosamide is an anti-epileptic drug approved for the treatment of partial-onset seizures. Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin-response mediator protein 2 (CRMP-2).[1][2] In humans and preclinical species such as mice, rats, and dogs, lacosamide is primarily metabolized to O-desmethyl lacosamide (SPM 12809).[3] Crucially, this major metabolite has been shown to be pharmacologically inactive, as demonstrated by its lack of activity in the maximal electroshock (MES) seizure model.[3]

The toxicological assessment of a drug metabolite is a critical component of the overall safety evaluation. For metabolites that are pharmacologically inactive and do not exhibit unique toxicity, the safety profile of the parent drug is often considered sufficient to cover the potential risks. This guide synthesizes the available preclinical toxicology data for lacosamide to provide a robust safety assessment for desmethyl lacosamide, in line with established regulatory principles.

Metabolic Pathway

Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to form its O-desmethyl metabolite.[3] This metabolic conversion is the main pathway for lacosamide clearance in humans.

General Toxicology

The general toxicity of lacosamide has been evaluated in a series of acute and repeat-dose studies in various animal species.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the potential for acute toxicity.

Table 1: Summary of Acute Toxicity Studies with Lacosamide

| Species | Route of Administration | Key Findings |

| Mouse | Oral (gavage), IV (bolus) | Clinical signs of neurotoxicity at high doses. |

| Rat | Oral (gavage), IV (bolus) | The estimated median lethal dose (LD50) in rats after oral administration is 253 mg/kg.[4] |

| Dog | Oral (gavage) | Clinical signs of neurotoxicity including ataxia, tremors, and convulsions at high doses.[3] |

Experimental Protocol: Acute Oral Toxicity Study (Rat)

-

Test System: Sprague-Dawley rats.

-

Administration: Single oral gavage administration of lacosamide.

-

Dose Levels: A range of doses to determine the lethal dose.

-

Observation Period: 14 days.

-

Parameters Evaluated: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations up to 13 weeks, 6 months, and 12 months, respectively.[5]

Table 2: Summary of Repeat-Dose Toxicity Studies with Lacosamide

| Species | Duration | Route | NOAEL* | Key Findings at Higher Doses |

| Rat | 4 and 13 weeks | Oral | 100 mg/kg/day[3] | Increased mortality at 300 mg/kg/day. Clinical signs of neurotoxicity.[3] |

| Dog | 2 weeks | IV | - | Ataxia, hypoactivity, tremor, emesis, salivation, and convulsions at ≥15 mg/kg.[3] |

*No Observed Adverse Effect Level

Experimental Protocol: 13-Week Oral Toxicity Study (Rat)

-

Test System: CD rats.

-

Administration: Daily oral gavage.

-

Dose Levels: Multiple dose levels, including a control group.

-

Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of lacosamide on the central nervous, cardiovascular, and respiratory systems. In vitro studies showed that lacosamide can reduce the action potential duration in cardiac tissue and inhibit sodium currents in isolated cells.[3] In vivo studies in anesthetized dogs and monkeys demonstrated dose-dependent decreases in cardiac conduction, including increases in PR interval and QRS duration, and atrioventricular block.[3][6]

Genetic Toxicology

A comprehensive battery of in vitro and in vivo studies was conducted to evaluate the genotoxic potential of lacosamide. The results indicated that lacosamide is not genotoxic.

Table 3: Summary of Genetic Toxicology Studies with Lacosamide

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without S9 | Negative[3] |

| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and without S9 | Weakly Positive[3] |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative[3] |

| In vivo Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | N/A | Negative[3] |

While the mouse lymphoma assay yielded a weakly positive result, this was not considered a significant concern in the absence of other evidence of genotoxic or carcinogenic potential.[3]

Experimental Protocol: In Vivo Micronucleus Test (Mouse)

-

Test System: CD-1 mice.

-

Administration: Typically oral or intraperitoneal.

-

Dose Levels: A range of doses up to a maximum tolerated dose, along with a vehicle and a positive control.

-

Sample Collection: Bone marrow is typically collected at 24 and 48 hours after a single administration or at 24 hours after the final dose in a repeat-dose study.

-

Analysis: Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

Carcinogenicity

Two-year carcinogenicity studies were conducted in mice and rats, and there was no evidence of drug-related carcinogenicity.[7]

Table 4: Summary of Carcinogenicity Studies with Lacosamide

| Species | Duration | Route | Key Findings |

| Mouse | 104 weeks | Oral | No evidence of drug-related carcinogenicity.[5] |

| Rat | 104 weeks | Oral | No evidence of drug-related carcinogenicity.[5] |

Experimental Protocol: 2-Year Carcinogenicity Bioassay (Rat)

-

Test System: Fischer 344 rats.

-

Administration: Lacosamide administered in the diet or by gavage for 104 weeks.

-

Dose Levels: Typically three dose levels and a control group, with the high dose selected to be a maximum tolerated dose based on 6-month toxicity studies.

-

Parameters Evaluated: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Lacosamide was evaluated in a full battery of reproductive and developmental toxicology studies.

Table 5: Summary of Reproductive and Developmental Toxicology Studies with Lacosamide

| Study Type | Species | Dose Levels | Key Findings |

| Fertility and Early Embryonic Development | Rat | Up to 200 mg/kg/day[1] | Dose-related effects on estrous cycles and a decrease in prostate weight at all dose levels. No interference with reproductive capacity at the low dose.[8] |

| Embryo-fetal Development | Rat | Up to 200 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |

| Embryo-fetal Development | Rabbit | Up to 25 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |

| Pre- and Postnatal Development | Rat | - | Increased prenatal and neonatal mortality at maternally toxic doses. No adverse effects on post-weaning growth and development of F1 offspring.[8] |

| Juvenile Animal Study | Rat | Up to 180 mg/kg/day[1] | No indication of age-specific toxicity. Body weight reduction was dose-limiting, with a secondary slight delay in development.[1] |

| Juvenile Animal Study | Dog | Up to 25 mg/kg/day[1] | No indication of age-specific toxicity.[1] |

Experimental Protocol: Embryo-fetal Development Study (Rabbit)

-

Test System: New Zealand White rabbits.

-

Administration: Daily oral gavage during the period of organogenesis (e.g., gestation days 6-18).

-

Dose Levels: At least three dose levels plus a control. The high dose is intended to induce minimal maternal toxicity.

-

Evaluations: Dams are monitored for clinical signs, body weight, and food consumption. At termination (e.g., gestation day 29), uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Logical Framework for Safety Assessment

The preclinical safety assessment of desmethyl lacosamide relies on a weight-of-evidence approach, integrating pharmacokinetic and toxicological data of the parent drug.

Conclusion

The comprehensive preclinical toxicology program for lacosamide has not identified any significant safety concerns that would be uniquely attributable to its major, pharmacologically inactive metabolite, desmethyl lacosamide. The adverse effects observed with lacosamide administration are primarily extensions of its pharmacology on the central nervous system and are reversible. Lacosamide is not genotoxic or carcinogenic in vivo. Developmental toxicity was only observed at doses that were also toxic to the mother, and no teratogenic effects were noted. The established safety profile of lacosamide, coupled with the confirmed pharmacological inactivity of desmethyl lacosamide, provides strong evidence for the low toxicological potential of this metabolite. Therefore, based on the available data, desmethyl lacosamide is not expected to pose a significant toxicological risk in humans under the therapeutic use of lacosamide.

References

- 1. Lacosamide--an-investigational-anticonvulsant--has-a-favorable-profile-in-preclinical-reproductive--developmental-and-juvenile-toxicity-studies [aesnet.org]

- 2. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Cardiac safety of lacosamide: the non-clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Desmethyl Lacosamide: An Examination of Stability and Potential Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals